molecular formula C7H4N2O6 B016317 5,6-Dinitro-1,3-benzodioxole CAS No. 7748-59-6

5,6-Dinitro-1,3-benzodioxole

Cat. No. B016317
CAS RN: 7748-59-6
M. Wt: 212.12 g/mol
InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
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Description

The study and application of polynitroaromatic compounds, including benzodioxole derivatives, have been a subject of interest due to their potential in various fields such as materials science and pharmaceuticals. This analysis explores the synthesis, molecular structure, and properties of compounds closely related to "5,6-Dinitro-1,3-benzodioxole," highlighting the significance of these compounds in scientific research.

Synthesis Analysis

Research on similar compounds, such as the synthesis of dinitrobenzotriazoles and dinitrobenzofurans, illustrates the methods used to introduce nitro groups into aromatic systems. These processes often involve nitration reactions under controlled conditions to ensure the specific placement of nitro groups on the aromatic ring (María et al., 2016).

Molecular Structure Analysis

The molecular structure of dinitro compounds is characterized by the presence of nitro groups that significantly influence the electronic and spatial configuration of the molecule. Studies employing techniques like solid-state NMR and X-ray diffraction have been pivotal in understanding these molecular structures and their tautomeric forms in different states (María et al., 2016).

Chemical Reactions and Properties

The reactivity of dinitro compounds is heavily influenced by the presence of nitro groups, which can participate in various chemical reactions. The synthesis and reactions of derivatives such as dinitrobenzo[d]oxazole highlight the potential for creating a wide range of functionalized molecules (Mukhtorov et al., 2019).

Physical Properties Analysis

Dinitro compounds exhibit unique physical properties, including high density and thermal stability, which are crucial for applications in materials science. The preparation and characterization of dinitro triazoles, for example, provide insights into the impact of nitro groups on the compound's sensitivity and stability (Haiges et al., 2015).

Chemical Properties Analysis

The chemical properties of dinitro compounds, such as their electrochemical behavior and potential as energetic materials, are areas of active research. Studies on the electrochemical synthesis of dinitro compounds from aldehydes and nitromethane reveal the versatility and efficiency of such methods (Niazimbetova et al., 2000).

Scientific Research Applications

  • Antimicrobial Agents : Derivatives of 5,6-dinitro-1,3-benzodioxole, particularly 5,6-dinitro and 2-dialkylamino substituted benzimidazoles, have shown potential as antimicrobial agents. Their effectiveness has been validated through various analyses such as IR, 1H NMR, Mass, and elemental analysis (Maske et al., 2015).

  • Antitumor Activity : Certain 1,3-benzodioxole derivatives exhibit potential antitumor activity. For example, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant activity against 52 human tumor cell lines (Micale et al., 2002).

  • Insecticidal Activity : A study on the compound 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole (J2710) revealed its effectiveness in killing Colorado potato beetle larvae, pupates, and adults at concentrations above 50 ppm (Vanmellaert et al., 1983).

  • Photoinitiator for Polymerization : Naphthodioxinone-1,3-benzodioxole has been identified as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole, initiating the polymerization process (Kumbaraci et al., 2012).

  • DNA Binding and Antibacterial Properties : 2-phenyl 1,3-benzodioxole derivatives, particularly compound 3c, have shown promising anticancer, antibacterial, and DNA binding properties, making them strong candidates for further research and development (Gupta et al., 2016).

  • Experimental Antitumor Agents : Derivatives of 6-benzyl-1,3-benzodioxole have demonstrated potential as experimental antitumor agents, with some being as effective as podophyllotoxin in vivo, though requiring larger doses for similar efficacy (Jurd et al., 1987).

properties

IUPAC Name

5,6-dinitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKXKBQUBETST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dinitro-1,3-benzodioxole

Synthesis routes and methods I

Procedure details

0.103 mol (17.2 g) of 4,5-methylenedioxy-1-nitrobenzene is added in small portions in the course of 15 minutes to a mixture, cooled to -5° C., consisting of 125 ml of nitric acid (d=1.50) and 125 ml of nitric acid (d=1.40), the temperature being maintained at between 0° and 5° C. 1 hour after the addition is complete, the reaction mixture is poured onto 1 kg of ice. The expected product precipitates. After being dried hot in the presence of phosphorus pentoxide, it melts at 99° C. (literature 98°-100° C.). It can optionally be recrystallized from 96° strength ethanol.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound 5-nitrobenzo[d][1,3]dioxole (5.0 g, 30 mmol) was added in one portion to a solution of fuming HNO3 and con. HNO3 (V/V=1/1, 120 mL) at −10 to −5° C. The mixture was stirred for 3 h at this temperature and poured into ice/water, filtered to get compound 5,6-dinitrobenzo[d][1,3]dioxole (7.0 g, quantitative) as a yellow solid. The compound was used directly without purification. 1H NMR (DMSO-d6) δ 6.39 (s, 2H), 7.86 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CF Wilkinson - Journal of Agricultural and Food Chemistry, 1967 - ACS Publications
Materials and Methods Synthesis. Compounds I to XXIII (Table I) were synthesized in the laboratory, using in most cases piperonal (3, 4-methylenedioxybenzaldehyde) as the starting …
Number of citations: 59 pubs.acs.org
CF Cooper - 1978 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 3 search.proquest.com
TC Narayan - 2012 - dspace.mit.edu
Two different classes of polymers were pursued as candidates for materials possessing porosity, conductivity, and crystalline order. Attempts were made with hexaazatrinaphthylene- …
Number of citations: 2 dspace.mit.edu

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